4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of both amino and dimethylamino groups further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N,N-Dimethylpropane-1,3-diamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Uniqueness
4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and the presence of the pyrazole ring
Properties
Molecular Formula |
C10H19N5O |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)9-8(11)7-15(3)13-9/h7H,4-6,11H2,1-3H3,(H,12,16) |
InChI Key |
XNQZHSKMHGVADJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN(C)C)N |
Origin of Product |
United States |
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